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molecular formula C8H11NS B3051582 2-[(Methylsulfanyl)methyl]aniline CAS No. 34774-84-0

2-[(Methylsulfanyl)methyl]aniline

Cat. No. B3051582
M. Wt: 153.25 g/mol
InChI Key: OKGQEPLDIUYWGI-UHFFFAOYSA-N
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Patent
US04578514

Procedure details

To a solution of 7.60 g (0.0974 moles) of dry dimethyl sulfoxide in 70 ml of dry acetic acid at 0° C. and under a nitrogen atmosphere, was slowly added 9.76 g (0.0959 moles) of 100% sulfuric acid. The temperature rose to 15° C. The ice bath was removed and 9.9843 g (0.0838 moles) of phenyl isocyanate was added dropwise. An immediate evolution of gas began, which subsided after approximately fifteen minutes. After thirty minutes at room temperature, the reaction mixture was warmed to 50° C. for an additional hour. The entire solution was then poured into 100 ml of 10% aqueous sodium hydroxide solution and this was extracted with methylene chloride. The organic layer was dried over anhydrous sodium carbonate and filtered. Due to the instability of this sulfilimine, 0.33 g of succnimide was added and the solution was then concentrated to 150 ml and refluxed for sixteen hours. The solution was then washed with 10% aqueous sodium hydroxide, dried over anhydrous magnesium sulfate and filtered. To this was added dodecane as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 1.751 g (22.4%) of aniline and 7.166 g (55.8%) of 2-methylthiomethylaniline. Other examples of the preparation and rearrangement of unstable N-aryl-S,S-dimethylsulfilimines were performed and these results can be found in Table II.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Quantity
9.9843 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
22.4%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:4])=O.S(=O)(=O)(O)O.[C:10]1([N:16]=C=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>C(O)(=O)C>[NH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:1][S:2][CH2:4][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH2:16] |f:3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
9.76 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
9.9843 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
rose to 15° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
WAIT
Type
WAIT
Details
which subsided after approximately fifteen minutes
WAIT
Type
WAIT
Details
After thirty minutes at room temperature
EXTRACTION
Type
EXTRACTION
Details
this was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Due to the instability of this sulfilimine, 0.33 g of succnimide was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated to 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for sixteen hours
WASH
Type
WASH
Details
The solution was then washed with 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To this was added dodecane as an internal standard

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.751 g
YIELD: PERCENTYIELD 22.4%
Name
Type
product
Smiles
CSCC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.166 g
YIELD: PERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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